molecular formula C10H15ClN2O B2662817 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride CAS No. 1049751-82-7

2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride

Cat. No. B2662817
CAS RN: 1049751-82-7
M. Wt: 214.69
InChI Key: SDFZRKYWIZZTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride is a chemical compound that is a metabolite of lidocaine . Lidocaine is a well-known drug with local anesthetic and anti-arrhythmic properties . This compound is used as an indicator of hepatic function .


Molecular Structure Analysis

The molecular structure of 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride can be represented by the InChI code: 1S/C10H14N2O.ClH/c1-7-4-3-5-9(8(7)2)12-10(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H . The molecular weight of this compound is 214.69 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride include a molecular weight of 214.69 . It is a powder that is stored at room temperature .

Scientific Research Applications

Potential in Pesticide Development

Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally related to 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride, has revealed their potential as pesticides. X-ray powder diffraction characterized these compounds, highlighting their applicability in agricultural science for pest control (Olszewska, Tarasiuk, & Pikus, 2009).

Anticancer Properties

A study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound closely related to 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride, demonstrated its synthesis and potential anticancer activity through molecular docking analysis targeting the VEGFr receptor. This work underscores the relevance of such compounds in the development of new anticancer drugs (Sharma et al., 2018).

Analgesic Potential

The compound KR-25003, which shares structural similarities with 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride, was identified as a potent analgesic capsaicinoid. The study of its crystal structure provides insights into its analgesic properties and potential for pain management applications (Park, Park, Lee, & Kim, 1995).

Polymer Research Building Blocks

New synthetic methodologies for substituted 2-amino-5-chlorothiophenes have been developed, leveraging compounds akin to 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride. These methodologies are vital for creating oligomers used in polymer research, demonstrating the compound's utility as a building block in materials science (Puterová, Bobula, & Végh, 2008).

Neuroprotective Effects

2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) exhibits neuroprotective actions, as evidenced by its efficacy in animal models of hypoxia and global ischemia. Its structural similarity to remacemide hydrochloride and weak antagonism of NMDA receptors suggest its potential use in protecting neural tissues from ischemic damage (Palmer et al., 1995).

Safety and Hazards

The safety information for 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-N-(2,3-dimethylphenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-7-4-3-5-9(8(7)2)12-10(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFZRKYWIZZTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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